Phenylphosphonic acid

Vue d'ensemble

Description

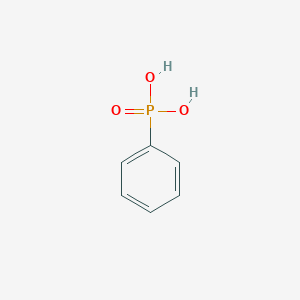

Phenylphosphonic acid (C₆H₅PO₃H₂, CAS 1571-33-1) is an organophosphorus compound characterized by a benzene ring directly bonded to a phosphonic acid group (-PO₃H₂). It exhibits a planar structure where the phosphorus atom is tetrahedrally coordinated to three oxygen atoms and the phenyl group. This compound is highly soluble in polar solvents like water and methanol and is widely used in coordination chemistry, catalysis, materials science, and polymer modification . Its bifunctional nature (acidic phosphonic group and aromatic ring) enables diverse applications, such as metal-organic framework (MOF) synthesis, corrosion inhibition, and nucleating agent design .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide phénylphosphonique peut être synthétisé par plusieurs méthodes. Une approche courante consiste à hydrolyser les phénylphosphonates. Ce processus utilise généralement de l’acide chlorhydrique concentré (35 à 37 % dans l’eau) à reflux pendant 1 à 12 heures . Une autre méthode consiste à désalkyler les dialkyl phénylphosphonates à l’aide de bromotriméthylsilane, suivie d’une méthanolyse .

Méthodes de production industrielle : Dans les milieux industriels, l’acide phénylphosphonique est souvent produit par oxydation de l’acide phénylphosphinique. Cette méthode implique l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou l’hypochlorite de sodium dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Thermal Decomposition

Phenylphosphonic acid undergoes thermal decomposition when subjected to elevated temperatures. Research indicates that upon heating to around 375 °C, it decomposes through several pathways:

-

P–O bond scission leading to the formation of

-

C–P bond scission resulting in phenyl and

-

C–H bond scission yielding

These reactions have activation barriers ranging from 1.7 to 1.8 eV, indicating that significant energy is required for these processes to occur .

Esterification Reactions

This compound can participate in esterification reactions, although direct esterification is challenging. Typically, it is reacted with alcohols under specific conditions:

-

Direct Esterification : Attempts to directly esterify this compound with n-butanol without additives yield low conversion rates due to the inherent stability of the phosphonic acid structure.

-

Alternative Methods : More successful methods involve using activating agents such as dicyclohexylcarbodiimide (DCC) or trimeric propylphosphonic anhydride (T3P), which facilitate the formation of phosphonates .

Adsorption and Surface Chemistry

The interactions of this compound with metal surfaces have been extensively studied:

-

On surfaces like Cu(111), this compound forms stable adlayers that protect against oxidation. The bonding mode can vary based on temperature and molecular coverage, transitioning from monodentate to bidentate or tridentate configurations depending on the conditions .

Thermal Decomposition Pathways

| Reaction Type | Products | Activation Energy (eV) |

|---|---|---|

| P–O Bond Scission | 1.7 | |

| C–P Bond Scission | Phenyl + | 1.8 |

| C–H Bond Scission | 1.7 |

Esterification Conditions

| Method | Alcohol Used | Conditions | Yield (%) |

|---|---|---|---|

| Direct Esterification | n-Butanol | None | Low |

| Using DCC | Various | Mild conditions | Moderate |

| Microwave-Assisted Esterification | n-Octanol | 235 °C for 6 hours | 61 |

Applications De Recherche Scientifique

Material Science Applications

1.1 Hybrid Materials

Phenylphosphonic acid has been utilized in the synthesis of hybrid materials, particularly those involving mesoporous silica. For instance, PPA can be encapsulated in SBA-15 and aminopropyl-modified SBA-15 materials, which are characterized by their ordered 2D-hexagonal architecture. This encapsulation enhances the loading efficiency and release kinetics of bisphosphonates, which are drugs commonly used to treat osteoporosis .

1.2 Surface Functionalization

PPA is also employed for surface functionalization in various applications. Its ability to form strong interactions with metal oxides, such as titanium dioxide (TiO2), allows for the modification of surfaces to improve adsorption properties. Studies have shown that PPA can effectively adsorb onto TiO2 surfaces under ultrahigh-vacuum conditions, enhancing the material's catalytic properties .

1.3 Corrosion Inhibition

The polar nature of phosphonic acids, including PPA, makes them effective corrosion inhibitors. They can form protective films on metal surfaces, which significantly reduce corrosion rates in various environments .

Biomedical Applications

2.1 Drug Delivery Systems

this compound has been investigated for its potential in drug delivery systems. Its affinity for calcium ions is exploited to develop targeted therapies for bone diseases. For example, PPA derivatives have been incorporated into drug formulations aimed at reducing bone resorption associated with conditions like osteoporosis and bone metastasis .

2.2 Supramolecular Chemistry

PPA participates in supramolecular interactions that can lead to the formation of complex structures useful in drug delivery and therapeutic applications. Its ability to form hydrogen bonds facilitates the development of self-assembling systems that can be used for controlled drug release .

Analytical Chemistry Applications

3.1 Chromatography

In analytical chemistry, PPA-functionalized materials are used in solid-phase extraction techniques such as immobilized metal affinity chromatography (IMAC). These materials are effective for enriching carbohydrates from biological extracts and serve as chiral selectors in chromatography .

3.2 Sensor Development

PPA has been incorporated into electrochemical sensors due to its conductive properties when used in conjunction with other materials. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Case Studies

Mécanisme D'action

L’acide phénylphosphonique exerce ses effets par la formation de liaisons hydrogène avec d’autres molécules, facilitant la création de nouvelles liaisons. Il peut également former des complexes avec des ions métalliques, améliorant ainsi leurs propriétés catalytiques. La capacité de ce composé à interagir avec diverses cibles moléculaires en fait un outil polyvalent dans les réactions chimiques et biochimiques .

Comparaison Avec Des Composés Similaires

Acidic Properties and Dissociation Behavior

Phenylphosphonic acid is a diprotic acid with two dissociation constants (pK₁ and pK₂). Its acidity differs significantly from aliphatic and other aromatic phosphonic acids:

| Compound | pK₁ | pK₂ | ΔδP (ppm) upon deprotonation | Reference ID |

|---|---|---|---|---|

| This compound | 1.6 | 6.8 | -3.2 (HL⁻), -6.5 (L²⁻) | |

| Methanephosphonic acid | 1.4 | 6.3 | -4.1 (HL⁻), -8.0 (L²⁻) | |

| Phenylphosphinic acid | 2.1 | - | N/A |

The aromatic ring in this compound reduces the electron-withdrawing effect on the phosphonic group compared to aliphatic analogs, leading to slightly higher pK₂ values. Deprotonation induces upfield shifts in ³¹P NMR chemical shifts (δP), a trend also observed in methanephosphonic acid but absent in monoprotic phenylphosphinic acid .

Catalytic Performance in Cross-Coupling Reactions

This compound outperforms other organophosphonic acids in dehydrogenative cross-coupling reactions. For example, in the reaction of triethoxysilane with isobutanol:

| Catalyst (5 mol%) | Conversion (%) | Reaction Time (h) | Reference ID |

|---|---|---|---|

| This compound | 91 | 8 | |

| p-Nitrothis compound | 85 | 8 | |

| Ethylenediamine tetramethylenephosphonic acid | 72 | 8 | |

| Phenylphosphinic acid | <50 | 8 |

The superior activity of this compound is attributed to its balanced acidity and ability to stabilize intermediates via hydrogen bonding and π-π interactions . In contrast, phenylphosphinic acid lacks a second acidic proton, reducing its capacity to activate substrates .

Surface Modification and Corrosion Inhibition

In corrosion-resistant coatings, this compound exhibits stronger adsorption on aluminum surfaces compared to aliphatic analogs due to hydrophobic phenyl-metal interactions:

| Phosphonic Acid | Corrosion Inhibition Efficiency (%) | Substrate | Reference ID |

|---|---|---|---|

| This compound | 95 | Aluminum | |

| Vinylphosphonic acid | 85 | Aluminum | |

| 1,12-Dodecyldiphosphonic acid | 90 | Aluminum |

The phenyl group enhances hydrophobicity and stability in acidic environments, outperforming vinyl and alkyl derivatives .

Key Research Findings and Data Tables

Table 1: Structural and Thermodynamic Properties of Phosphonic Acids

| Property | This compound | Methanephosphonic Acid | p-Nitrothis compound |

|---|---|---|---|

| Density (g/cm³) | 1.45 | 1.62 | 1.71 |

| Melting Point (°C) | 160–162 | 98–100 | 210–212 |

| Solubility in Water | High | High | Moderate |

| LogP (Octanol-Water) | 0.8 | -0.3 | 1.5 |

| Reference ID |

Activité Biologique

Phenylphosphonic acid (PPA) is a phosphorus-containing compound that has garnered attention for its diverse biological activities. This article explores the biological implications of PPA, focusing on its anti-cancer properties, catalytic functions, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to a phosphonic acid moiety. Its chemical formula is , and it exhibits unique properties that make it suitable for various applications in medicinal chemistry and materials science.

1. Anti-Cancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, research indicates that this compound can influence the viability of osteosarcoma cells. In vitro studies showed that when osteosarcoma SAOS-2 cells were treated with this compound derivatives, significant cytotoxic effects were observed, with cell viability dropping to approximately 55% at higher concentrations (5 mM) .

Table 1: Effects of this compound on Osteosarcoma Cells

| Compound | Concentration (mM) | Cell Viability (%) |

|---|---|---|

| This compound | 1 | 80 |

| This compound | 2.5 | 65 |

| This compound | 5 | 55 |

The mechanism of action appears to involve apoptosis induction and modulation of gene expression related to cell survival pathways, particularly through the downregulation of pro-survival genes like Bid .

2. Catalytic Activity

This compound has also been investigated for its role as a catalyst in organic synthesis. It serves as an efficient and recyclable catalyst in the synthesis of α-aminophosphonates under solvent-free conditions. This method allows for clean conversions and high yields, demonstrating its utility in pharmaceutical applications .

Table 2: Synthesis of α-Aminophosphonates Using this compound

| Reaction Components | Yield (%) |

|---|---|

| Aliphatic amine + Aldehyde | 85 |

| Aromatic amine + Ketone | 78 |

| Aliphatic amine + Dialkyl Phosphite | 90 |

These results indicate that PPA not only contributes to biological activity but also enhances synthetic methodologies in organic chemistry.

3. Interaction with Biological Systems

The interaction of this compound with biological systems has been characterized using solid-state NMR techniques. Studies demonstrate that PPA can be effectively loaded into mesoporous materials, which can enhance its bioavailability and interaction with target cells . This encapsulation strategy may provide a pathway for targeted drug delivery systems.

Table 3: Encapsulation Efficiency of this compound in Mesoporous Materials

| Material Type | Loading Capacity (mg/g) | Surface Area (m²/g) |

|---|---|---|

| SBA-15 | 380 | 425 |

| Aminopropyl-modified SBA | 250 | 250 |

Case Studies

Several case studies have investigated the therapeutic implications of this compound:

- Osteosarcoma Treatment : A study assessed the cytotoxic effects of various phosphonic acids on osteosarcoma cell lines. The results indicated that this compound derivatives showed promising anti-cancer activity, warranting further investigation into their mechanisms .

- Catalytic Applications : Another study explored the use of PPA as a catalyst for synthesizing α-aminophosphonates. The findings revealed high efficiency and reusability, making it an attractive option for pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of phenylphosphonic acid critical for experimental design?

this compound (C₆H₅PO₃H₂) is a white crystalline solid with a molecular weight of 158.09 g/mol and a CAS number of 1571-33-1. Key properties include:

- Solubility : 40.4 g/100 mL in water, ethanol, and ether.

- Melting Point : 162–166°C.

- Acidity : pKa values of ~1.5 (first hydroxyl) and ~7.0 (second hydroxyl), enabling pH-dependent reactivity. These properties influence its use in catalysis, coordination chemistry, and material synthesis. Experimental design should account for hygroscopicity and stability under acidic conditions .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.09 g/mol | PubChem |

| CAS Number | 1571-33-1 | CAS |

| Solubility (Water) | 40.4 g/100 mL | PubChem |

Q. What are the standard synthetic routes for this compound, and how do reaction conditions affect purity?

Common methods include:

- Oxidation of Phenylphosphinic Acid : Using H₂O₂ or NaOCl under reflux (80–100°C) to yield this compound. Excess oxidant ensures complete conversion .

- Substitution Reactions : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, enabling further functionalization . Purity is validated via ¹H/³¹P NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and melting point analysis. Impurities often arise from incomplete oxidation; recrystallization in ethanol/water improves purity .

Q. How is this compound characterized in coordination complexes?

- FTIR : P=O stretching at 1150–1250 cm⁻¹ and P-O-H bending at 950 cm⁻¹ confirm ligand coordination .

- XRD : Reveals crystalline phases (e.g., Cu(II)-phenylphosphonate frameworks with d-spacing ~5.6–6.1 Å) .

- NMR : ³¹P NMR chemical shifts between 15–25 ppm indicate metal binding .

Advanced Research Questions

Q. What in situ techniques resolve crystallization intermediates in metal-phenylphosphonate synthesis?

Synchrotron-based powder XRD and Raman spectroscopy track phase evolution during mechanochemical synthesis. For example:

- Copper Phenylphosphonate : An intermediate (CuPhP₂mH, d-spacing 5.6°) forms within 10 minutes before converting to α-CuPhPmH (d-spacing 6.1°). Time-resolved XRD (30-second scans) detects transient phases .

- Reaction Monitoring : Ostwald ripening governs phase transitions; diffusion-limited kinetics require controlled agitation to avoid incomplete conversion .

Q. How does this compound enhance Li-ion battery electrolytes?

this compound complexes with Li⁺ ions, reducing nucleation size and increasing nucleation density during Li plating. This is validated via:

- Electrochemical Impedance Spectroscopy (EIS) : Lower charge-transfer resistance in carbonate electrolytes with 2 wt% additive.

- SEM : Uniform Li deposition morphology at 0.5 mA/cm² . Optimal concentration: 1–3 wt%, balancing conductivity and nucleation effects .

Q. How can computational modeling resolve contradictions in adsorption studies on metal surfaces?

Density Functional Theory (DFT) simulations reveal:

- Alumina Surfaces : this compound binds via tridentate coordination (two P-O-Al bonds and one hydrogen bond), stabilizing adsorption energies of −2.5 eV .

- Gold Surfaces : Weaker physisorption (−0.8 eV) due to limited orbital overlap. Discrepancies between experimental and computational data arise from solvent effects (e.g., aqueous vs. vacuum conditions) . Methodological recommendation: Combine XPS (to track binding energy shifts) and AFM (to assess surface coverage) with DFT .

Q. What strategies optimize this compound’s flame-retardant efficacy in polymers?

- Grafting onto Cotton : Treat fabrics with 10–15% this compound solution (pH 3–4) at 120°C for 2 hours. LOI (Limiting Oxygen Index) increases from 18% to 28% due to char formation .

- Synergy with Nanoclays : Adding 5% montmorillonite reduces peak heat release rate by 40% in epoxy composites (cone calorimetry, 35 kW/m²) . Key challenge: Balancing hydrophilicity with polymer compatibility. Surface modification via silane coupling agents improves dispersion .

Q. Data Contradiction Analysis

Q. Why do reported catalytic efficiencies of this compound in oxidation reactions vary?

Discrepancies arise from:

- Substrate Specificity : Electron-deficient aromatics (e.g., nitrobenzene) show lower conversion (20–30%) vs. electron-rich analogs (e.g., toluene, 60–70%) .

- pH Dependence : Catalytic activity peaks at pH 4–5 (protonated P-OH groups), but some studies use neutral conditions, reducing efficiency . Resolution: Standardize reaction conditions (pH, solvent) and employ HPLC to quantify side products .

Propriétés

IUPAC Name |

phenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZHNIAADXEJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24391-19-3 (mono-calcium salt) | |

| Record name | Phenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044399 | |

| Record name | Phenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-33-1 | |

| Record name | Phenylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYD76T2868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.